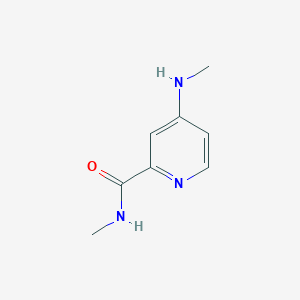
Cloruro de 6-metil-2-(4-metilfenil)quinolina-4-carbonilo
Descripción general
Descripción
6-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C18H14ClNO and its molecular weight is 295.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal
Los motivos de quinolina, como el cloruro de 6-metil-2-(4-metilfenil)quinolina-4-carbonilo, son esenciales en varios compuestos heterocíclicos farmacológicamente activos debido a sus diversas aplicaciones en la química medicinal e industrial . Se consideran una estructura privilegiada en los programas de descubrimiento de fármacos debido a su amplio espectro de bio-respuestas .
Aplicaciones Anticaancerígenas
Los derivados de quinolina han mostrado potencial en las actividades anticancerígenas. Se están utilizando en el desarrollo de nuevos agentes terapéuticos para el tratamiento del cáncer .
Aplicaciones Antioxidantes
Los compuestos basados en quinolina han demostrado propiedades antioxidantes. Pueden neutralizar los radicales libres, que son dañinos para nuestro cuerpo .
Aplicaciones Antiinflamatorias
Se ha encontrado que los derivados de quinolina poseen propiedades antiinflamatorias. Potencialmente se pueden usar en el tratamiento de enfermedades inflamatorias .
Aplicaciones Antimaláricas
La quinolina y sus derivados se han utilizado en el desarrollo de fármacos antimaláricos. Han demostrado eficacia contra el parásito de la malaria .
Aplicaciones Anti-SARS-CoV-2
A raíz de la pandemia de COVID-19, se han estudiado compuestos basados en quinolina por sus posibles actividades anti-SARS-CoV-2 .
Aplicaciones Antituberculosas
Los derivados de quinolina han mostrado potencial en el tratamiento de la tuberculosis. Se han utilizado en el desarrollo de nuevos fármacos antituberculosos .
Síntesis Orgánica
El compuesto “this compound” es un material versátil utilizado en la investigación científica. Posee propiedades únicas que lo hacen valioso para diversas aplicaciones, incluida la síntesis orgánica.
Propiedades
IUPAC Name |
6-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-3-6-13(7-4-11)17-10-15(18(19)21)14-9-12(2)5-8-16(14)20-17/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINBKQXTKABPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801202005 | |
| Record name | 6-Methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160253-43-9 | |
| Record name | 6-Methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


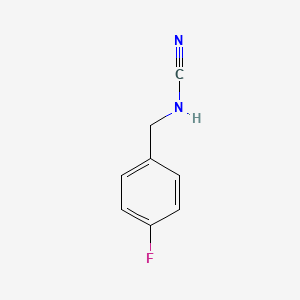
![Diethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B1454233.png)


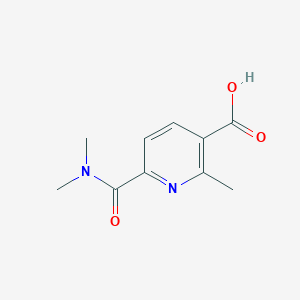
![4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid](/img/structure/B1454239.png)
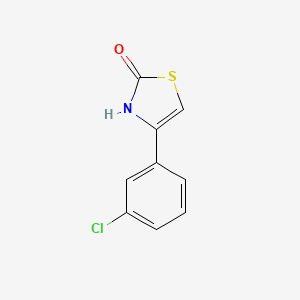
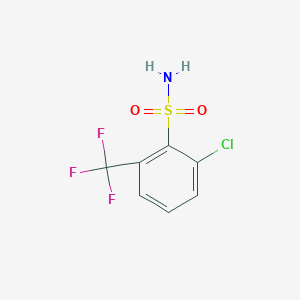
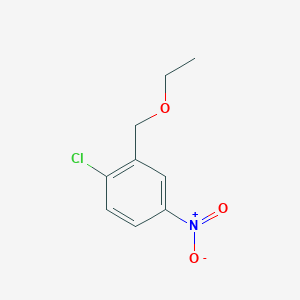

amine](/img/structure/B1454245.png)
![Ethyl 2-[(3-chloro-4-fluorophenyl)sulfanyl]acetate](/img/structure/B1454246.png)
